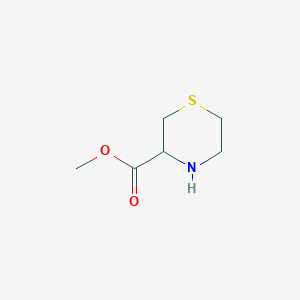

Methyl thiomorpholine-3-carboxylate

Vue d'ensemble

Description

Methyl thiomorpholine-3-carboxylate is an organic compound with the molecular formula C6H11NO2S It belongs to the class of thiomorpholines, which are sulfur-containing heterocyclic compounds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl thiomorpholine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of thiomorpholine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:

- Thiomorpholine is dissolved in an organic solvent such as dichloromethane.

- A base, such as triethylamine, is added to the solution to deprotonate the thiomorpholine.

- Methyl chloroformate is then added dropwise to the reaction mixture while maintaining a low temperature (0-5°C).

- The reaction mixture is stirred for several hours, allowing the formation of this compound.

- The product is isolated by extraction and purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl thiomorpholine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the carboxylate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Carboxylic acids.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

Methyl thiomorpholine-3-carboxylate serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to modify and create derivatives that can exhibit varied biological and chemical properties. This compound is often employed in organic synthesis to explore new chemical structures and functionalities.

Reactions and Transformations

The compound can undergo various chemical reactions, including:

- Oxidation : The sulfur atom can be oxidized to form sulfoxides or sulfones.

- Reduction : The carboxylate group can be reduced to alcohols or aldehydes.

- Substitution Reactions : The methyl ester can be hydrolyzed to yield the corresponding carboxylic acid, which can further participate in substitution reactions.

These reactions enhance the compound's utility in synthesizing pharmaceuticals and agrochemicals .

Biological Research

Enzyme Inhibition Studies

Research has indicated that this compound may act as an enzyme inhibitor due to its structural properties. Studies have shown that it can bind to specific enzymes, potentially blocking their activity. This characteristic is particularly valuable in drug discovery, where inhibiting enzyme activity can lead to therapeutic benefits .

Anticancer Properties

Recent investigations have explored the compound's potential anticancer activities. In vitro studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .

Pharmaceutical Applications

Drug Development

this compound is being investigated as a precursor for the synthesis of pharmaceuticals targeting various diseases, including neurological disorders. Its ability to form diverse derivatives allows researchers to optimize drug candidates for better efficacy and reduced side effects .

Therapeutic Potential

The compound has shown promise in developing therapies for conditions such as inflammation and pain management. Its mechanism of action involves modulating biochemical pathways that are critical for disease progression .

Material Science

Development of Novel Materials

In material science, this compound is utilized in creating specialty polymers with enhanced properties such as durability and resistance to environmental factors. These materials have applications in coatings, adhesives, and other industrial products where performance is critical .

Data Summary

| Application Area | Specific Uses | Key Findings/Case Studies |

|---|---|---|

| Chemical Synthesis | Intermediate for complex heterocycles | Various transformations including oxidation and reduction |

| Biological Research | Enzyme inhibition, anticancer properties | Induces apoptosis in cancer cells; inhibits enzyme activity |

| Pharmaceutical Development | Precursor for drugs targeting neurological disorders | Potential therapeutic benefits observed |

| Material Science | Specialty polymers | Enhanced durability and environmental resistance |

Mécanisme D'action

Methyl thiomorpholine-3-carboxylate can be compared with other thiomorpholine derivatives and related heterocyclic compounds:

Thiomorpholine: The parent compound, lacking the carboxylate group, is less reactive and has different chemical properties.

Methyl morpholine-3-carboxylate: Similar structure but with an oxygen atom instead of sulfur, leading to different reactivity and biological activity.

Methyl piperidine-3-carboxylate: Another related compound with a nitrogen-containing ring, showing distinct chemical behavior and applications.

Uniqueness: this compound is unique due to the presence of both sulfur and carboxylate functionalities, which confer specific reactivity and potential biological activities. Its ability to undergo diverse chemical transformations makes it a valuable intermediate in organic synthesis and drug development.

Comparaison Avec Des Composés Similaires

- Thiomorpholine

- Methyl morpholine-3-carboxylate

- Methyl piperidine-3-carboxylate

Activité Biologique

Methyl thiomorpholine-3-carboxylate (MTMC) is a compound that has garnered attention in various biological and pharmacological studies due to its unique structural properties and potential therapeutic applications. This article provides an in-depth examination of the biological activity associated with MTMC, including its mechanisms of action, effects on different biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound classified under thiomorpholines. Its structure features a thiomorpholine ring substituted with a carboxylate group at the 3-position and a methyl ester. The chemical formula is , with a molecular weight of approximately 147.23 g/mol. The compound exhibits strong basic properties, which can influence its interaction with biological targets.

The biological activity of MTMC can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that MTMC and its derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds derived from thiomorpholine structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Cytotoxic Effects : MTMC has been investigated for its cytotoxic effects against cancer cell lines. One study demonstrated that MTMC induces apoptosis in HepG2 liver cancer cells through the mitochondrial-mediated pathway, characterized by increased reactive oxygen species (ROS) production and modulation of apoptosis-related proteins .

- Metabolic Profiling : In metabolomics studies, MTMC has been identified as a significant metabolite associated with physiological changes in response to drug exposure, particularly in the context of MDMA metabolism. This suggests that MTMC may play a role in metabolic pathways related to drug-induced neurotoxicity .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Cytotoxicity in HepG2 Cells : A detailed study focused on the effects of MTMC on HepG2 cells showed a dose-dependent increase in ROS levels correlating with increased apoptosis rates. Flow cytometry analysis revealed significant mitochondrial membrane potential depolarization, indicating the compound's potential as an anti-cancer agent .

- Metabolomics Study : Another investigation utilized UPLC-HR-TOFMS to analyze blood samples from individuals exposed to MDMA, identifying MTMC among other metabolites. This study highlighted the compound's relevance in understanding metabolic responses to illicit drugs and its potential implications for neurotoxicity .

Propriétés

IUPAC Name |

methyl thiomorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKUMLWZCRVBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511653 | |

| Record name | Methyl thiomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78865-47-1 | |

| Record name | Methyl thiomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.